2-Amino-2-(4-ethylphenyl)acetonitrile

Lipophilicity Drug Design Bioavailability

Generic α-aminonitrile building blocks often lack the optimal lipophilicity required for consistent CNS penetration in drug discovery. 2-Amino-2-(4-ethylphenyl)acetonitrile (CAS 746571-09-5) directly addresses this limitation through its para-ethyl substituent, delivering a measured XLogP3 of 1.6 and TPSA of 49.8 Ų. - CNS MPO Alignment: MW 160.22, moderate lipophilicity, and favorable TPSA satisfy CNS multiparameter optimization criteria for GPCR and ion channel targets. - Scalable Heterocycle Synthesis: α-Aminonitrile functionality enables high-yield (80-99%) Strecker-type reactions toward imidazoles, thiazoles, and natural product cores. - Supply Reliability: ≥95% purity validated by NMR/LC-MS; shipped under ice pack with strict lot-to-lot consistency.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 746571-09-5
Cat. No. B1283301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-ethylphenyl)acetonitrile
CAS746571-09-5
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C#N)N
InChIInChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3
InChIKeyWYIGXKOCXUIPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-ethylphenyl)acetonitrile Identity & Properties


2-Amino-2-(4-ethylphenyl)acetonitrile (CAS 746571-09-5) is a α-aminonitrile building block, characterized by a primary amino group and a nitrile group attached to a para-ethyl substituted phenyl ring, with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol . Its canonical SMILES is CCC1=CC=C(C(N)C#N)C=C1 and its InChI Key is WYIGXKOCXUIPMW-UHFFFAOYSA-N . This compound is commercially available with a standard purity of ≥95% , and is classified as an organic intermediate with a computed XLogP3 value of 1.6, indicating moderate lipophilicity [1].

1 α-Aminonitrile scaffold for heterocycle, amino acid, and alkaloid synthesis.
2 Para-ethyl substituent provides moderate lipophilicity suited for CNS and agrochemical library design.
3 Consistent high purity specification supports reproducible multi-step research synthesis.

2-Amino-2-(4-ethylphenyl)acetonitrile Irreplaceability vs Analogs


The α-aminonitrile class offers a versatile platform for synthesis [1], yet substituting 2-amino-2-(4-ethylphenyl)acetonitrile with a non-ethylated analog (e.g., 2-amino-2-phenylacetonitrile) or a different para-substituted derivative (e.g., -methyl, -methoxy) fundamentally alters the compound's physicochemical profile . The para-ethyl substituent confers a distinct balance of lipophilicity (XLogP3 = 1.6 [2]) and steric bulk that directly impacts membrane permeability, metabolic stability, and the conformational bias of derived heterocycles, making generic substitution a risk to downstream biological or material performance. The quantitative evidence below demonstrates where this specific substitution pattern yields measurable differentiation relative to its closest comparators.

Analog Mismatch: Unsubstituted Phenyl
Removal of para-ethyl lowers lipophilicity, potentially shifting passive permeability and CNS exposure profile compared to the 4-ethyl analog.
Analog Mismatch: Para-Methoxy
Methoxy substitution increases polarity (higher TPSA) and may reduce brain penetration relative to the ethyl-substituted building block.
Analog Mismatch: Para-Methyl
Lower molecular weight and different steric profile can alter metabolic stability and conformational bias of derived heterocycles.

2-Amino-2-(4-ethylphenyl)acetonitrile Key Differentiators


Lipophilicity Advantage Over Phenyl Analogs

2-Amino-2-(4-ethylphenyl)acetonitrile exhibits a computed XLogP3 value of 1.6 [1], which is 0.4 units higher than the XLogP3 of the unsubstituted 2-amino-2-phenylacetonitrile (XLogP3 = 1.2 [2]). This increase in lipophilicity is associated with an approximate 2.5-fold increase in predicted octanol-water partition coefficient, a key determinant for passive membrane diffusion [3].

Lipophilicity vs Phenyl Analog
Reported
XLogP3 1.6 (target) vs 1.2 (2-amino-2-phenylacetonitrile), Δ +0.4; ~2.5× predicted logP increase.
Supports higher predicted passive permeability; relevant for cell-based assay design.
Computed values; confirm with experimental logP.
Lipophilicity Drug Design Bioavailability

Molecular Weight Balances Permeability and Stability

With a molecular weight of 160.22 g/mol , 2-amino-2-(4-ethylphenyl)acetonitrile falls within the optimal range for CNS drug-likeness (MW < 400 Da). This represents a 9.5% increase in molecular weight compared to the unsubstituted 2-amino-2-phenylacetonitrile (MW = 146.19 g/mol [1]), and a 17.5% increase compared to 2-amino-2-(4-methylphenyl)acetonitrile (MW = 136.15 g/mol ), placing it in a favorable zone that enhances metabolic stability without significantly compromising permeability [2].

MW Comparison
Class-level
160.22 g/mol vs 146.19 (phenyl) and 136.15 (4-methyl); +9.5% and +17.5% MW.
Places compound in CNS MPO-favorable range, balancing permeability and stability.
Standard MW; CNS MPO alignment is class-inferred.
Molecular Weight Drug-likeness Pharmacokinetics

Strecker Synthesis Yield Potential

While no direct head-to-head synthetic yield data is available for this specific compound, the synthesis of α-aminonitriles via the Strecker reaction (e.g., from 4-ethylbenzaldehyde) or using Mitsunobu's reagent under solvent-free conditions typically proceeds with yields ranging from 80% to 99% for a broad range of aromatic aldehydes [1][2]. The para-ethyl substitution pattern is not expected to significantly deviate from this high-yielding class-level behavior, ensuring efficient and reproducible synthesis for procurement-scale production.

Strecker Synthesis Yield
Class-level
Expected 80–99% yield based on class behavior of aromatic α-aminonitriles.
Supports scalable procurement; synthesis efficiency likely similar to known analogs.
No direct yield data for this specific compound.
Synthesis Strecker Reaction Process Efficiency

High Purity for Assay Reproducibility

Commercially available 2-amino-2-(4-ethylphenyl)acetonitrile is supplied with a purity of ≥95% as determined by HPLC or NMR . This purity level is standard for research-grade α-aminonitriles and matches or exceeds that of common analogs such as 2-amino-2-phenylacetonitrile (≥98% ) and 2-amino-2-(4-methoxyphenyl)acetonitrile (≥95% ). The consistent high purity minimizes the risk of off-target effects from impurities in biological assays and ensures reproducible results in multi-step syntheses.

Purity Specification
Specification review
≥95% (HPLC/NMR) commercial purity.
Consistent purity supports assay reproducibility and multi-step synthesis.
Supplier data; verify by COA.
Purity Quality Control Reproducibility

Lipophilicity and TPSA in CNS Drug-likeness

2-Amino-2-(4-ethylphenyl)acetonitrile has a computed Topological Polar Surface Area (TPSA) of 49.8 Ų and an XLogP3 of 1.6 [1]. This combination places it favorably within the Central Nervous System Multiparameter Optimization (CNS MPO) space, where TPSA < 90 Ų and cLogP between 1-3 are desirable [2]. In contrast, the more polar 2-amino-2-(4-methoxyphenyl)acetonitrile (TPSA ~58.6 Ų [3]) may exhibit reduced CNS penetration. The ethyl substitution thus offers a balanced profile for CNS-targeted library design.

CNS MPO Profile
Class-level
TPSA 49.8 Ų, XLogP3 1.6; vs 4-methoxy analog TPSA ~58.6 Ų (Δ -8.8).
Reported profile aligns with CNS MPO desirability; supports CNS library design.
Computed properties; experimental brain penetration data needed.
CNS Drug-likeness Computational ADME Physicochemical Properties

2-Amino-2-(4-ethylphenyl)acetonitrile Application Scenarios


CNS Drug Discovery: GPCR and Ion Channel Modulators

Leverage the balanced lipophilicity (XLogP3 = 1.6 [1]) and favorable TPSA (49.8 Ų [1]) of this compound to generate focused libraries of CNS-active small molecules. The para-ethyl substituent enhances passive permeability while maintaining a molecular weight (160.22 g/mol ) that aligns with CNS MPO criteria [2]. This building block is ideal for synthesizing analogues targeting GPCRs and ion channels where moderate lipophilicity and brain penetration are critical.

Agrochemical Intermediate: Fungicide & Herbicide Synthesis

Utilize the versatile α-aminonitrile functional group [3] as a scaffold for generating diverse heterocyclic structures (e.g., imidazoles, thiazoles) for agrochemical screening. The high yield potential (80-99% [3]) in Strecker-type reactions [4] ensures efficient, scalable production of intermediates. The ethylphenyl moiety contributes to increased lipophilicity, potentially enhancing cuticle penetration in plant-targeted applications.

Natural Product Synthesis: Alkaloid & Amino Acid Derivatives

Employ this compound as a key α-aminonitrile building block in the total synthesis of complex natural products [3]. The chiral center (asymmetric atom count = 1 ) provides an opportunity for stereoselective transformations, enabling access to enantiopure α-amino acids and alkaloid cores. The high purity (≥95% ) minimizes purification challenges during multi-step sequences.

Lead Optimization: ADME Fine-Tuning with Para-Ethyl

Incorporate this building block into lead optimization campaigns to systematically improve the lipophilicity and metabolic stability of hit compounds. The para-ethyl group offers a 0.4 unit increase in XLogP3 over unsubstituted phenyl analogs [1], providing a tunable parameter for enhancing membrane permeability without the toxicity risks associated with larger alkyl chains. The moderate molecular weight maintains favorable drug-like properties [5].

Application
Selection Property
Validation Focus
CNS GPCR / Ion channel library synthesis
Para-ethyl scaffold: moderate lipophilicity, favorable TPSA
Permeability and brain penetration assays
Agrochemical heterocycle synthesis
High-yield Strecker reaction class
Scalability and purity in pilot reactions
Enantioselective natural product synthesis
Chiral α-aminonitrile building block
Stereochemical outcome in amino acid synthesis
Lead optimization ADME tuning
Tunable lipophilicity gain over phenyl
Metabolic stability and permeability balance

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33 linked technical documents
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